3-Iodo-5-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenyl ring. Its chemical formula is C₇H₄F₃I N, and it has a molecular weight of approximately 287.02 g/mol. The compound is typically presented as a solid and exhibits properties common to halogenated anilines, including potential utility in various
3-Iodo-5-(trifluoromethyl)aniline is an aromatic organic compound with the chemical formula C7H5F3IN. While not as widely studied as some other aromatic amines, it has been synthesized and characterized in scientific research. Its synthesis has been reported using various methods, including the reaction of 3-nitro-5-(trifluoromethyl)aniline with iodine and triethylamine in trifluoroacetic acid []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis [, ].
The presence of both the iodo and trifluoromethyl groups in the molecule makes 3-Iodo-5-(trifluoromethyl)aniline potentially interesting for various scientific research applications. Here are some potential areas of exploration:
3-Iodo-5-(trifluoromethyl)aniline can be synthesized through various methods:
3-Iodo-5-(trifluoromethyl)aniline has potential applications in:
Several compounds share structural similarities with 3-Iodo-5-(trifluoromethyl)aniline. These include:
These compounds highlight the unique characteristics of 3-Iodo-5-(trifluoromethyl)aniline, particularly its iodine substitution at the meta position combined with a trifluoromethyl group, which influences both reactivity and biological activity compared to other halogenated anilines .
The iodine atom in 3-iodo-5-(trifluoromethyl)aniline exhibits high reactivity in transition metal-catalyzed cross-coupling reactions due to its favorable leaving group properties. Palladium and copper catalysts are frequently employed to facilitate bond-forming events with aryl boronic acids, alkynes, or amines. For instance, Sonogashira coupling reactions involving this compound and terminal alkynes proceed efficiently under catalytic conditions, yielding biaryl acetylene derivatives [5].
The trifluoromethyl group enhances the electrophilicity of the aromatic ring, accelerating oxidative addition steps in palladium-catalyzed mechanisms. A study demonstrated that 3-iodo-5-(trifluoromethyl)aniline reacts with methyl 3-iodo-4-methylbenzoate in the presence of a palladium catalyst to form coupled products in yields exceeding 70% [5]. Copper(I) iodide, when paired with cesium carbonate, has also been shown to mediate Ullmann-type couplings with imidazole derivatives, achieving 63% yield under optimized conditions [2].
Table 1: Representative Cross-Coupling Reactions of 3-Iodo-5-(trifluoromethyl)aniline
| Reaction Type | Catalyst System | Partner Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh3)4, CuI | Terminal Alkyne | 72 | [5] |
| Ullmann Coupling | CuI, Cs2CO3 | Imidazole | 63 | [2] |
| Suzuki-Miyaura Coupling | Pd(dba)2, SPhos | Aryl Boronic Acid | 68 | [5] |
The electron-deficient nature of the aromatic ring in 3-iodo-5-(trifluoromethyl)aniline, induced by the trifluoromethyl group, renders it susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom acts as a leaving group, enabling displacement by nucleophiles such as amines, alkoxides, or thiols. Kinetic studies reveal that the reaction proceeds via a concerted mechanism, where the nucleophile attacks the carbon ortho to the trifluoromethyl group, forming a Meisenheimer-like intermediate [2].
In one example, the compound underwent substitution with 4-methylimidazole under copper catalysis, yielding 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline as a key pharmaceutical intermediate [3]. The reaction required elevated temperatures (130°C) and prolonged reaction times (16–20 hours), highlighting the balance between electronic activation and steric hindrance imposed by the substituents [2].
Transmetalation steps are pivotal in reactions involving 3-iodo-5-(trifluoromethyl)aniline, particularly in multi-component catalytic cycles. During Sonogashira couplings, palladium intermediates undergo transmetalation with copper acetylides, transferring the alkyne moiety to the aryl-palladium complex [5]. The amino group in the para position to iodine stabilizes these intermediates through weak coordination to the metal center, as evidenced by NMR spectroscopy and X-ray crystallography [4].
Comparative studies with bromo and chloro analogues demonstrate that the iodine substituent accelerates transmetalation due to its lower bond dissociation energy (C–I: 234 kJ/mol vs. C–Br: 276 kJ/mol) [4]. This property is exploited in tandem reactions where sequential transmetalation steps occur, such as the synthesis of nilotinib intermediates [3].
Kinetic isotope effect (KIE) studies provide mechanistic clarity for iodine-displacement reactions. Isotopic labeling of the iodine atom (e.g., 125I) in 3-iodo-5-(trifluoromethyl)aniline reveals a primary KIE (kH/kD ≈ 1.8) in SNAr reactions, indicating that bond cleavage to iodine is partially rate-determining [4]. In contrast, cross-coupling reactions exhibit negligible KIEs, consistent with oxidative addition being the rate-limiting step [5].
Table 2: Kinetic Parameters for Iodine-Displacement Reactions
| Reaction Type | KIE (kH/kD) | Rate-Limiting Step | Reference |
|---|---|---|---|
| SNAr with Imidazole | 1.8 | C–I Bond Cleavage | [4] |
| Suzuki Coupling | 1.1 | Oxidative Addition | [5] |
| Ullmann Coupling | 1.3 | Reductive Elimination | [2] |
3-Iodo-5-(trifluoromethyl)aniline is a versatile aromatic compound with the molecular formula C7H5F3IN and a molecular weight of 287.024 g/mol [1] [2]. This compound features a unique combination of functional groups: an amino group, an iodo substituent, and a trifluoromethyl moiety, making it particularly valuable in heterocyclic synthesis [3] [4]. The strategic positioning of these functional groups allows for selective reactivity and directional control in various synthetic pathways [2] [3].
3-Iodo-5-(trifluoromethyl)aniline serves as an excellent building block for the synthesis of 1,2,3-triazole derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry [5] [6]. The amino group of this compound can be readily converted to an azide via diazotization followed by azide displacement, creating a key intermediate for triazole formation [5] [7].
The click chemistry approach utilizing 3-Iodo-5-(trifluoromethyl)aniline typically proceeds through the following general synthetic pathway:
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting triazole derivatives, while the iodo substituent provides a handle for further functionalization through cross-coupling reactions [9] [10].
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| CuI/TEA | THF | 25 | 6-12 | 75-85 |
| Cu(OAc)2/Sodium ascorbate | Water/t-BuOH | 25-40 | 4-8 | 80-90 |
| CuSO4/Sodium ascorbate | DMSO | 25 | 2-6 | 85-95 |
| TBTA/CuI | Dioxane | 25 | 0.75-2 | 90-95 |
Note: TBTA = Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine [6] [7]
Recent research has demonstrated that 3-Iodo-5-(trifluoromethyl)aniline-derived azides participate efficiently in click reactions with various alkynes to produce structurally diverse triazoles [8]. These triazoles can be further elaborated through the iodo position, enabling the construction of complex molecular architectures [7] [10]. The trifluoromethyl group remains intact during these transformations, providing a valuable fluorinated motif in the final products [5] [8].
3-Iodo-5-(trifluoromethyl)aniline serves as a valuable precursor for the synthesis of benzoxazole and benzothiazole heterocycles [11] [12]. These heterocyclic systems are important structural motifs found in numerous bioactive compounds and functional materials [12] [13].
The synthesis of benzoxazoles from 3-Iodo-5-(trifluoromethyl)aniline typically involves:
Similarly, benzothiazole synthesis utilizes 3-Iodo-5-(trifluoromethyl)aniline through:
| Target Heterocycle | Key Reagents | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Benzoxazole | 2-Aminophenol, Oxalyl chloride | TBAI | 60°C, 4-6h | 65-75 |
| Benzoxazole | 2-Aminophenol, Aldehydes | Dess-Martin periodinane | RT, DCM, 15min | 70-80 |
| Benzothiazole | 2-Aminothiophenol, CS2 | K2CO3 | Reflux, EtOH, 3-5h | 75-85 |
| Benzothiazole | Thiourea, Bromine | Acid catalyst | RT to 80°C, 2-4h | 60-70 |
The iodo substituent in 3-Iodo-5-(trifluoromethyl)aniline provides an excellent handle for cross-coupling reactions, allowing for the introduction of various functional groups prior to or after heterocycle formation [13] [16]. This versatility makes it particularly valuable in the synthesis of functionalized benzoxazoles and benzothiazoles [15] [16].
Recent advances in transition metal-catalyzed methodologies have further expanded the utility of 3-Iodo-5-(trifluoromethyl)aniline in benzoxazole and benzothiazole synthesis [13] [15]. These methods often employ milder conditions and offer improved regioselectivity compared to traditional approaches [12] [16].
3-Iodo-5-(trifluoromethyl)aniline plays a significant role in cascade cyclization reactions leading to complex polycyclic heterocyclic systems [17] [18]. The strategic positioning of the amino, iodo, and trifluoromethyl groups enables controlled sequential reactions that build molecular complexity in a single operation [18] [19].
Key cascade cyclization pathways involving 3-Iodo-5-(trifluoromethyl)aniline include:
The trifluoromethyl group in these cascade processes often serves as a directing group and provides unique electronic properties to the resulting polycyclic systems [18] [21]. Meanwhile, the iodo substituent acts as an initiation point for various metal-catalyzed transformations [19] [20].
| Polycyclic System | Reaction Type | Key Conditions | Number of Rings Formed | Overall Yield (%) |
|---|---|---|---|---|
| Indole-fused triazoles | Click/cyclization cascade | Cu(I) catalyst, azide, alkyne | 3 | 65-75 |
| Trifluoromethylated quinazolinones | Visible-light cascade | CF3Br, photocatalyst, RT | 3-4 | 60-70 |
| Benzimidazole-fused systems | Tandem Stille/[4+2] | Pd catalyst, DMF, RT | 3 | 70-80 |
| Polycyclic indoles | Radical cascade | Visible light, room temperature | 3-4 | 55-65 |
Recent research has demonstrated that 3-Iodo-5-(trifluoromethyl)aniline can participate in visible-light-promoted cascade trifluoromethylation/cyclization reactions to form trifluoromethylated polycyclic heterocycles under mild conditions [18] [19]. These reactions proceed through radical intermediates and offer a facile route to pharmaceutically valuable trifluoromethyl-containing polycyclic systems [18] [22].
The cascade cyclization approach using 3-Iodo-5-(trifluoromethyl)aniline provides several advantages: